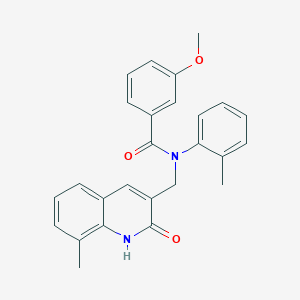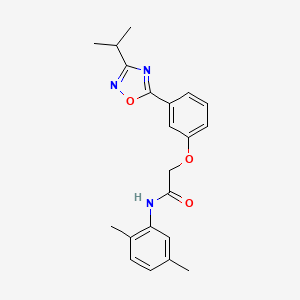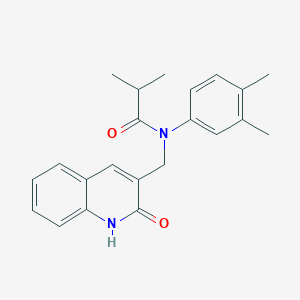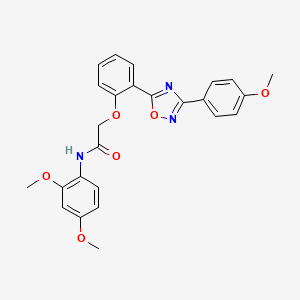
5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The exact mechanism of action of 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a decrease in the production of these mediators, resulting in the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has also been reported to exhibit other biochemical and physiological effects. It has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been reported to have a positive effect on glucose metabolism, making it a potential candidate for the development of new drugs for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One of the most promising directions is the development of new drugs based on this compound for the treatment of inflammatory and painful conditions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity. Additionally, the antioxidant and glucose metabolism effects of the compound should be further explored to determine their potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 2-fluorobenzoic acid with 3,4,5-trimethoxybenzohydrazide in the presence of phosphorus oxychloride. This reaction leads to the formation of the intermediate 2-fluoro-N-(3,4,5-trimethoxybenzylidene)aniline, which is further reacted with ethyl oxalate and sodium ethoxide to yield the final product, this compound.
Scientific Research Applications
5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions.
properties
IUPAC Name |
5-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-17(24-20-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCOQVUNQSMMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)

![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
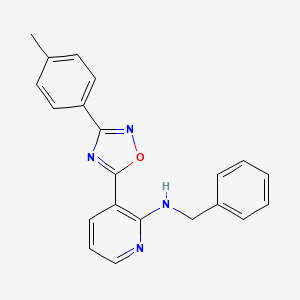


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)

